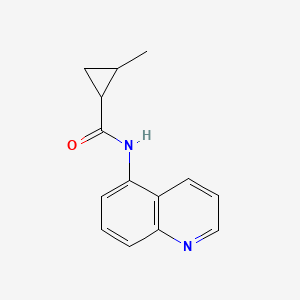
N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide, also known as DMQA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DMQA belongs to the class of quinoline derivatives, which have been extensively studied for their biological activities.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. This compound has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. This compound has been shown to activate the p53 pathway, which plays a critical role in regulating cell cycle and apoptosis. This compound has also been reported to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, this compound has been shown to inhibit the NF-κB pathway, which regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. This compound has been reported to induce apoptosis and cell cycle arrest in cancer cells. This compound has also been shown to reduce oxidative stress and inflammation in neuronal cells, which may contribute to its neuroprotective effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, which may be attributed to its ability to modulate multiple signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide is its potent anticancer and neuroprotective activities, which make it a promising candidate for the development of novel therapeutics. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide. One of the areas of interest is the development of novel this compound derivatives with improved pharmacological properties. Another area of interest is the elucidation of the mechanism of action of this compound, which may provide insights into its therapeutic potential. Additionally, the evaluation of the safety and efficacy of this compound in animal models and clinical trials is necessary to determine its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound exhibits potent anticancer and neuroprotective activities, and its mechanism of action involves the modulation of multiple signaling pathways. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound.
Synthesemethoden
The synthesis of N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide involves the reaction of 2-quinolinyl acetic acid with 2,5-dimethylphenylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography. The yield of this compound can be improved by optimizing the reaction conditions and using high-quality starting materials.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-2-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-13-8-9-14(2)17(11-13)21-18(22)12-16-6-3-5-15-7-4-10-20-19(15)16/h3-11H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWBIUAJVWETOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505674.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7505682.png)


![N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]quinoline-8-carboxamide](/img/structure/B7505697.png)


![1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7505713.png)




![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-piperidin-1-ylmethanone](/img/structure/B7505752.png)

